1-Chloro-4-nitrobenzene, with the molecular formula and CAS number 100-00-5, is an aromatic compound characterized by a chloro group and a nitro group attached to a benzene ring. It appears as a pale yellow crystalline solid with a melting point of approximately 83 °C and has a density of 1.52 g/cm³ . This compound is known for its significant industrial applications, particularly as an intermediate in the synthesis of various chemicals.
1-Chloro-4-nitrobenzene exhibits notable biological activity, particularly concerning its toxicity and potential carcinogenic effects. It has been shown to induce methaemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia in animal studies . In vitro studies indicate that it can induce chromosomal aberrations and sister chromatid exchanges at high doses, suggesting genotoxicity .
The compound is metabolized in mammals primarily through three pathways: reduction of the nitro group, displacement of the chloride ion via glutathione conjugation, and ring hydroxylation. Metabolites such as 4-chloroaniline have been identified as significant products of this metabolism, contributing to its toxicological profile .
1-Chloro-4-nitrobenzene can be synthesized through several methods:
1-Chloro-4-nitrobenzene serves as a crucial intermediate in the production of various chemicals:
Studies on the interactions of 1-chloro-4-nitrobenzene with biological systems reveal its potential for toxicity. Its metabolites have been shown to cause oxidative stress and damage to cellular components. Research indicates that exposure can lead to significant metabolic changes in liver cells, implicating cytochrome P450 enzymes in its biotransformation processes .
Furthermore, assessments have demonstrated that this compound may exhibit immunotoxic effects following both acute and chronic exposure scenarios .
1-Chloro-4-nitrobenzene shares structural similarities with other chloronitrobenzenes but exhibits unique properties due to its specific substitution pattern. Here are some similar compounds for comparison:
Compound Name | Structure | Notable Characteristics |
---|---|---|
2-Nitrochlorobenzene | ClCHNO | Different position of nitro group; used in dye synthesis. |
3-Nitrochlorobenzene | ClCHNO | Similar reactivity but distinct synthesis pathways. |
4-Nitrochlorobenzene | ClCHNO | Common intermediate; used extensively in industrial applications. |
The unique positioning of the chloro and nitro groups in 1-chloro-4-nitrobenzene influences its reactivity profile, making it particularly suitable for specific synthetic routes not available to its isomers.
Acute Toxic;Health Hazard;Environmental Hazard